molecular formula C5H11NO B1403293 N-methyl-1-(oxetan-3-yl)methanamine CAS No. 1408076-16-3

N-methyl-1-(oxetan-3-yl)methanamine

Cat. No.: B1403293
CAS No.: 1408076-16-3
M. Wt: 101.15 g/mol
InChI Key: CIDOSSZBMLLCNI-UHFFFAOYSA-N
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Description

N-methyl-1-(oxetan-3-yl)methanamine is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether, attached to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(oxetan-3-yl)methanamine typically involves the formation of the oxetane ring followed by the introduction of the methylamine group. One common method is the cyclization of a suitable precursor, such as an epoxide, under acidic or basic conditions to form the oxetane ring. Subsequently, the oxetane can be functionalized with a methylamine group through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Key considerations include the selection of catalysts, reaction temperatures, and purification methods to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(oxetan-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-methyl-1-(oxetan-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its medicinal properties includes exploring its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-1-(oxetan-3-yl)methanamine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(3-methyloxetan-3-yl)methanamine
  • N-methyl-1-(tetrahydro-3-furanyl)methanamine
  • N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Uniqueness

N-methyl-1-(oxetan-3-yl)methanamine is unique due to the presence of the oxetane ring, which imparts distinct physicochemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-methyl-1-(oxetan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6-2-5-3-7-4-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDOSSZBMLLCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307590
Record name N-Methyl-3-oxetanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408076-16-3
Record name N-Methyl-3-oxetanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408076-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-oxetanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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